
8-Bromo-6,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6,7-dimethoxychroman-4-one is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. Chroman-4-one derivatives are known for their broad spectrum of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6,7-dimethoxychroman-4-one typically involves the bromination of 6,7-dimethoxychroman-4-one. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for 8-Bromo-6,7-dimethoxychroman-4-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6,7-dimethoxychroman-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
8-Bromo-6,7-dimethoxychroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-6,7-dimethoxychroman-4-one involves its interaction with specific molecular targets. For instance, derivatives of chroman-4-one have been shown to exhibit high binding affinities to certain proteins and enzymes, influencing their activity. The bromine and methoxy groups enhance these interactions by providing additional binding sites and modifying the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxychroman-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromo-4-chromanone: Lacks the methoxy groups, which affects its solubility and interaction with biological targets.
6,8-Dibromo-2-pentylchroman-4-one: Contains additional bromine atoms and a pentyl group, leading to different chemical properties and applications.
Uniqueness
8-Bromo-6,7-dimethoxychroman-4-one is unique due to the combination of bromine and methoxy groups on the chroman-4-one scaffold. This combination enhances its chemical reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
918300-43-3 |
|---|---|
Molecular Formula |
C11H11BrO4 |
Molecular Weight |
287.11 g/mol |
IUPAC Name |
8-bromo-6,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H11BrO4/c1-14-8-5-6-7(13)3-4-16-10(6)9(12)11(8)15-2/h5H,3-4H2,1-2H3 |
InChI Key |
ROVYEIDWQXAUDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)CCO2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


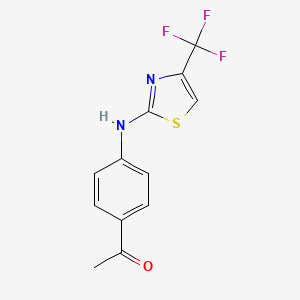
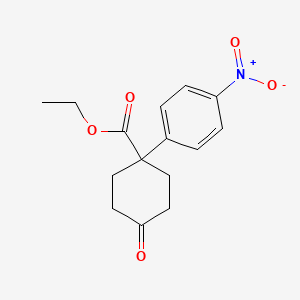

![6-[(7-Chloroquinazolin-4-yl)amino]hexan-1-ol](/img/structure/B11840933.png)
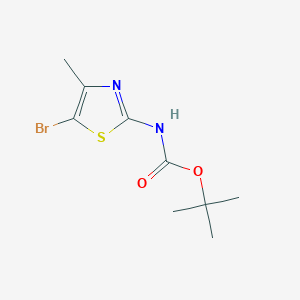
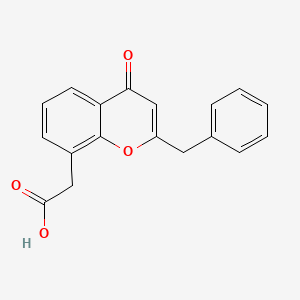
![2-(Quinolin-2-ylthio)benzo[d]thiazole](/img/structure/B11840958.png)

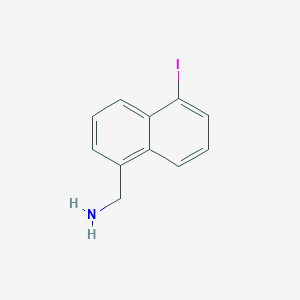


![5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11840995.png)

![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
